molecular formula C44H32N4O4 B1682017 Temoporfin CAS No. 122341-38-2

Temoporfin

Katalognummer: B1682017
CAS-Nummer: 122341-38-2
Molekulargewicht: 680.7 g/mol
InChI-Schlüssel: LYPFDBRUNKHDGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Temoporfin is a member of chlorins. It has a role as a photosensitizing agent.
This compound is a photosensitizing agent used in the treatment of squamous cell carcinoma of the head and neck. It was first authorized for market by the European Medicines Agency in October 2001. It is currently available under the brand name Foscan.
This compound is a synthetic light-activated chlorin with photodynamic activity. Upon systemic administration, this compound distributes throughout the body and is taken up by tumor cells. Upon stimulation of this compound by non-thermal laser light (at 652 nm), and in the presence of oxygen, this agent produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals, resulting in local damage to tumor cells. This may kill tumor cells and may reduce the tumor size.

Wissenschaftliche Forschungsanwendungen

1. Photodynamische Therapie (PDT) zur Krebsbehandlung Temoporfin, auch bekannt als mTHPC, ist ein Wirkstoff in dem Arzneimittel Foscan®, das in der Europäischen Union zur palliativen Behandlung von Kopf- und Halskrebs zugelassen ist. Es ist eines der effektivsten Photosensibilisatoren der zweiten Generation, die in der klinischen PDT eingesetzt werden, aufgrund seiner guten photophysikalischen Eigenschaften und hohen Singulett-Sauerstoff-Ausbeute .

Hochdurchsatz-Screening für die Wirkstoffabgabe

Es wurden Untersuchungen zu this compound-beladenen liposomalen Formulierungen durchgeführt, die mit der Ethanol-Injektionsmethode hergestellt wurden, was auf sein Potenzial im Hochdurchsatz-Screening für Wirkstoffabgabesysteme hinweist .

Antimikrobielle Anwendungen

this compound hat sich in antimikrobiellen Anwendungen als vielversprechend erwiesen. Eine Studie zeigte, dass ein polymeres Knochentransplantationsmaterial, das this compound enthielt, orale Krankheitserreger wie Porphyromonas gingivalis und E. faecalis unterdrückte, was auf seine Verwendung zur Vorbeugung von Mundkrankheiten hindeutet .

Synergistische Wirkungen mit Antibiotika

Es wurde festgestellt, dass die Kombination von this compound mit Antibiotika wie Ampicillin oder Chlorhexidin die bakterizide Wirkung auf Methicillin-resistente Staphylococcus aureus (MRSA) signifikant verstärkt, was eine potenzielle klinische Anwendung gegen resistente Bakterien bietet .

Forschung zu Bluttransportproteinen

Studien haben Bluttransportproteine identifiziert, die this compound transportieren können, was entscheidend ist, um die Abgabe und Wirksamkeit dieses Photosensibilisators in der photodynamischen Therapie aufgrund seines lipophilen Charakters zu verbessern .

Chemische und präklinische Forschung

Es gab umfangreiche Forschung und Entwicklung zu this compound in chemischen Studien, präklinischen Anwendungen und klinischen Anwendungen über die PDT hinaus, die seinen Fortschritt im letzten Jahrzehnt verfolgt .

Wirkmechanismus

Target of Action

Temoporfin, also known as mTHPC, is a photosensitizing agent primarily used in the treatment of squamous cell carcinomas of the head and neck . The primary target of this compound is molecular oxygen . When this compound is excited from its ground state to the first excited singlet state by the application of 652 nm light, it undergoes intersystem crossing to an excited triplet state . This triplet state is longer-lived and able to interact with surrounding molecules .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the generation of reactive oxygen species (ROS). The ROS generated by the interaction of this compound with oxygen can cause oxidative stress, leading to cell death . This makes this compound an effective agent in photodynamic therapy for the treatment of certain types of cancer.

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its lipophilic nature, which can lead to a high tendency of aggregation and a reduced ROS generation, potentially compromising the efficacy of photodynamic therapy .

Result of Action

The result of this compound’s action is the destruction of cancer cells. When this compound is activated via light, it produces reactive species which destroy the cell . In particular, mTHPC@HSA-PDT has been shown to induce cytotoxicity in head and neck squamous cell carcinoma (HNSCC) cell lines, increasing intracellular ROS generation and the number of γ-H2AX foci, a cellular event involved in the global response to cellular stress .

Biochemische Analyse

Biochemical Properties

Temoporfin plays a crucial role in biochemical reactions. It is excited from the ground state to the first excited singlet state by the application of 652 nm light . It then undergoes intersystem crossing to an excited triplet state, which is longer-lived and able to interact with surrounding molecules . These interactions can involve a variety of biomolecules, including enzymes and proteins, and can result in the production of cytotoxic species .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enters cancer cells and is activated via light to produce reactive species which destroy the cell . In the context of head and neck squamous cell carcinoma (HNSCC), this compound has been shown to induce cytotoxicity, increasing intracellular ROS generation and the number of γ-H2AX foci, a cellular event involved in the global response to cellular stress .

Molecular Mechanism

The mechanism of action of this compound involves its excitation by light and subsequent interaction with surrounding molecules. It produces cytotoxic species by either a Type I or Type II reaction typical of agents used in photodynamic therapy . Type I involves either hydrogen abstraction or electron transfer from the excited photosensitizer to a substrate molecule to produce free radicals or radical ions. Type II reactions involve a similar reaction with oxygen as the substrate to produce reactive oxygen species .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound exposure for 15 minutes did not exert cytotoxic effects on L-929 cells . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed and measured in in vitro or in vivo studies.

Metabolic Pathways

It is known to distribute into the tissues and preferentially collects in tumor tissue .

Transport and Distribution

This compound is known to distribute into the tissues and preferentially collects in tumor tissue . It is 85-88% bound to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, and mitochondria is a target organelle . Photo-activation ruptures the mitochondria, with more pronounced mitochondrial damage being observed in the this compound-PDT course .

Biologische Aktivität

Temoporfin, also known as m-tetrahydroxyphenylchlorin (m-THPC) or Foscan, is a potent photosensitizer used primarily in photodynamic therapy (PDT) for various cancers, notably head and neck squamous cell carcinoma (HNSCC). Its biological activity encompasses mechanisms of action that include direct tumor cell killing and vascular effects, making it a significant compound in cancer treatment and antimicrobial applications.

This compound exerts its biological effects through several mechanisms:

  • Photodynamic Therapy (PDT) : Upon activation by light at specific wavelengths (typically around 652 nm), this compound generates reactive oxygen species (ROS), which induce cytotoxic effects in tumor cells. The efficacy of PDT with this compound is characterized by:
    • Tumor Cell Death : Directly killing cancer cells through oxidative stress.
    • Vascular Damage : Impairing the tumor vasculature, leading to ischemia and subsequent tumor necrosis .
  • Antimicrobial Activity : Recent studies have demonstrated that this compound also exhibits antimicrobial properties. It has shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa:
    • Complete eradication of S. aureus was observed under both light and dark conditions after minimal exposure times.
    • Limited efficacy against P. aeruginosa was noted, suggesting a selective antimicrobial profile .

Pharmacokinetics

The pharmacokinetics of this compound reveal crucial insights into its biological activity:

  • Half-life : this compound has a complex pharmacokinetic profile with three distinct half-lives of approximately 0.46, 6.91, and 82.5 hours in animal models. The biological half-life is about 22.6 hours, significantly shorter than other photosensitizers like Photofrin .
  • Tissue Distribution : High accumulation occurs in the liver and reticuloendothelial system, influencing both therapeutic efficacy and potential side effects .

Clinical Efficacy

This compound has been evaluated in clinical settings for its effectiveness in treating advanced HNSCC:

  • In a study involving 39 patients, a complete response was achieved in 49% of cases, with a median survival of 37 months for responders compared to 7.4 months for nonresponders .
  • No major toxicities were reported, highlighting the safety profile of this compound in clinical applications.

Case Study 1: HNSCC Treatment

In a clinical trial assessing this compound-mediated PDT for end-stage HNSCC:

  • Participants : 39 patients with recurrent lesions ≤10 mm.
  • Outcomes : 19 complete responses (49%), with significant local control and extended survival rates for responders .

Case Study 2: Antimicrobial Efficacy

A study on the antimicrobial effects of this compound demonstrated:

  • S. aureus : Complete eradication within 1 minute under light exposure.
  • P. aeruginosa : Minimal reduction in viability, indicating variable effectiveness across different bacterial strains .

Comparative Analysis

MechanismEffect on Tumor CellsEffect on BacteriaComments
Direct Cell KillHighModerateEffective against HNSCC; variable against bacteria
Vascular EffectsSignificantN/AImpairs blood supply to tumors
Antimicrobial ActivityN/AHigh against S. aureus; Low against P. aeruginosaPotential for localized infection treatments

Eigenschaften

IUPAC Name

3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPFDBRUNKHDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048619
Record name Temoporfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Temoporfin is excited from ground state to the first excited singlet state by the application of 652 nm light. It is then thought to undergo intersystem crossing to an excited triplet state which is longer lived and able to interact with surrounding molecules. It is then thought to produce cytotoxic species by either a Type I or Type II reaction typical of agents used in photodynamic therapy. Type I involves either hydrogen abstraction of electron transfer from the excited photosensitizer to a substrate molecule to produce free radicals or radical ions. Type II reactions involve a similar reaction with oxygen as the substrate to produce reactive oxygen species. These reactive products cause oxidative damage to the cancer cell resulting in cell death. There is evidence that photodynamic therapy with Temoporfin activates macrophages and increases phagocytosis. These activated macrophages also produce more tumour necrosis factor-α (TNF-α) and nitric oxide (NO). It is thought that this increase in macrophage activity contributes to the efficacy of therapy through phagocytosis of cancer cells and increased cell death signalling though TNF-α. The increase in NO production likely contributes to oxidative damage through reactive nitrogen species.
Record name Temoporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

122341-38-2
Record name Temoporfin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temoporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Temoporfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122341-38-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOPORFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU21S769PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temoporfin
Reactant of Route 2
Temoporfin
Reactant of Route 3
Temoporfin
Reactant of Route 4
Temoporfin
Reactant of Route 5
Temoporfin
Reactant of Route 6
Temoporfin
Customer
Q & A

Q1: How does temoporfin interact with its target and what are the downstream effects?

A1: this compound itself is not inherently toxic. Its potency relies on activation by light of a specific wavelength (typically red light around 650 nm). Upon light activation, this compound transitions to an excited state. This excited this compound then interacts with molecular oxygen present in the cellular environment, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C44H32N4O4 and a molecular weight of 684.74 g/mol. [, ]

Q3: What spectroscopic data are available for this compound?

A3: this compound exhibits characteristic absorption and fluorescence spectra. Its absorption spectrum shows a strong Soret band around 415 nm and weaker Q bands in the red region of the spectrum (around 650 nm). This red region absorption is particularly important for PDT applications as it enables deeper tissue penetration of light. Upon excitation, this compound emits fluorescence with a peak around 650 nm. [, , , ]

Q4: Does this compound exhibit any catalytic properties relevant to its applications?

A4: While this compound is primarily known for its role as a photosensitizer, its ability to generate singlet oxygen upon light activation can be considered a photocatalytic process. This property is what underpins its use in PDT, where it catalyzes the formation of cytotoxic ROS, ultimately leading to the destruction of targeted cells.

Q5: How is computational chemistry used in this compound research?

A6: Computational methods, such as molecular docking and simulations, play a crucial role in understanding this compound's interactions with biological systems. These tools help predict its binding affinity to target molecules like proteins and lipids, providing insights into its uptake, distribution, and mechanism of action at the molecular level. [, , ]

Q6: What are the main challenges in formulating stable and effective this compound formulations?

A8: The main challenge lies in maintaining its stability and preventing aggregation in aqueous solutions due to its hydrophobic nature. Various strategies like liposomal encapsulation, nanoparticle conjugation, and cyclodextrin complexation are employed to overcome this challenge and improve its solubility and bioavailability. [, , , , , , , ]

Q7: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A9: Following intravenous administration, this compound is primarily transported in the bloodstream bound to lipoproteins. [] It exhibits a long elimination half-life, accumulating in various tissues, particularly in tumor cells, over several days. [] This preferential tumor accumulation is key to its efficacy in PDT. This compound is primarily excreted unchanged via the biliary system into the feces, with minimal renal excretion. []

Q8: What factors influence the pharmacokinetics of this compound?

A10: Factors like formulation type (e.g., free drug versus liposomal), route of administration, and physiological parameters like liver and kidney function can impact the absorption, distribution, metabolism, and excretion of this compound, ultimately influencing its overall pharmacokinetic profile. [, , , ]

Q9: How does the pharmacokinetic profile of this compound contribute to its use in PDT?

A11: this compound's long elimination half-life and selective accumulation in tumor tissues, compared to normal tissues, allow for a prolonged therapeutic window, enhancing its efficacy in PDT while minimizing potential damage to healthy surrounding tissue. [, ]

Q10: What cell-based assays are used to evaluate this compound's efficacy?

A12: Common in vitro assays include cell viability assays (e.g., MTT assay) to assess the cytotoxic effects of this compound-mediated PDT on various cancer cell lines. These assays help determine the effective concentration ranges and light doses required for cell death. [, , , ]

Q11: Which animal models are used to study this compound-mediated PDT?

A13: Mouse models implanted with various tumor types, such as colon adenocarcinoma [] and glioma, [] are frequently employed to evaluate the in vivo efficacy and biodistribution of this compound. These models provide valuable insights into tumor response, treatment optimization, and potential side effects.

Q12: What are the key findings from clinical trials of this compound-mediated PDT?

A14: Clinical trials have demonstrated the efficacy of this compound-mediated PDT in treating various cancers, including head and neck cancer and bile duct cancer. These trials have shown promising results in terms of tumor regression, improved quality of life, and prolonged survival. [, , , ]

Q13: Are there known resistance mechanisms to this compound-mediated PDT?

A15: While resistance mechanisms to this compound-mediated PDT are not extensively studied, some studies suggest that factors like tumor hypoxia and increased expression of antioxidant enzymes may contribute to reduced treatment efficacy. [, , ]

Q14: What are the known toxicities and safety concerns associated with this compound?

A16: The primary side effect associated with this compound is prolonged skin photosensitivity, which can persist for several weeks after administration. Patients undergoing this compound-mediated PDT need to take strict precautions to avoid sun exposure. [, , ] Other potential side effects, though generally mild and transient, can include pain at the injection site, nausea, and edema. []

Q15: What strategies are being explored to improve the delivery and targeting of this compound?

A17: Researchers are actively investigating various drug delivery systems, such as liposomes [, , , , , ], nanoparticles [], and antibody-drug conjugates, to enhance the selective delivery of this compound to tumor cells, improve its therapeutic index, and potentially reduce side effects.

Q16: What analytical techniques are used to characterize and quantify this compound?

A19: Common methods include high-performance liquid chromatography (HPLC) [, , , ], often coupled with fluorescence detection or mass spectrometry, for sensitive and specific quantification of this compound in various matrices.

Q17: How do different formulations affect the dissolution and solubility of this compound?

A20: The formulation significantly impacts this compound's dissolution and solubility. Liposomal formulations [, , , , , ], cyclodextrin complexes [, ], and nanoparticle conjugates [] improve its solubility in aqueous media, enhancing its bioavailability for PDT applications.

Q18: Are there any known interactions of this compound with drug-metabolizing enzymes?

A22: Research suggests that this compound is not extensively metabolized in the body and is primarily excreted unchanged. [] Limited data are available on its potential to induce or inhibit drug-metabolizing enzymes.

Q19: What are some alternatives to this compound in PDT?

A24: Other photosensitizers used in PDT include Photofrin, Verteporfin, and 5-aminolevulinic acid (5-ALA). The choice of photosensitizer depends on factors like the target tissue, treatment site accessibility, and desired treatment depth. [, ]

Q20: What are some key milestones in the development and clinical use of this compound?

A25: this compound emerged as a promising second-generation photosensitizer in the late 20th century, exhibiting superior properties compared to first-generation photosensitizers. Its approval in Europe for the treatment of head and neck cancer marked a significant milestone in its clinical application. [, ] Ongoing research continues to explore its use in various other cancers and medical applications.

Q21: What are some examples of cross-disciplinary research involving this compound?

A26: this compound research spans multiple disciplines, including chemistry, biology, medicine, and materials science. This interdisciplinary approach is evident in the development of novel formulations [, , , , , , , , ], the exploration of its use in combination therapies, [, ] and the application of advanced imaging techniques to monitor treatment efficacy. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.